5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Description
5-Bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a brominated isoindole-1,3-dione derivative featuring two bromine substituents: one at the 5-position of the isoindole core and another on the para position of the phenylamine side chain. Its molecular formula is C₁₅H₁₁Br₂N₂O₂, with a molecular weight of 410.07 g/mol (calculated). The presence of bromine enhances lipophilicity and may influence reactivity in cross-coupling reactions, while the amino-methyl linker provides conformational flexibility for intermolecular interactions.
Properties
IUPAC Name |
5-bromo-2-[(4-bromoanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O2/c16-9-1-4-11(5-2-9)18-8-19-14(20)12-6-3-10(17)7-13(12)15(19)21/h1-7,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJGOJQXZIPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, with the CAS number 293762-03-5, is a compound of interest due to its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on anticancer properties, structure-activity relationships, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 410.08 g/mol. The compound features a brominated isoindole structure, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀Br₂N₂O₂ |
| Molecular Weight | 410.08 g/mol |
| CAS Number | 293762-03-5 |
| MDL Number | MFCD00221869 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:
- National Cancer Institute (NCI) Screening : The compound was tested against a panel of approximately sixty cancer cell lines, revealing a mean growth inhibition (GI) value of 15.72 µM and a total growth inhibition (TGI) value of 50.68 µM . This suggests moderate to high efficacy against certain tumor types.
- Sensitivity Profile : Notably, the compound exhibited a significant sensitivity towards colon cancer cell line COLO 205 with a selectivity index (SI) of 9.24, indicating preferential toxicity towards cancer cells over normal cells .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific cellular pathways critical for tumor growth and survival. The isoindole moiety is believed to interact with various biological targets, potentially disrupting mitotic processes in cancer cells .
Case Study 1: In Vitro Efficacy
In one study, researchers synthesized and evaluated the compound's efficacy against human tumor cells. The results indicated that at concentrations below 100 µM, the compound effectively inhibited cell proliferation across several cancer types .
Case Study 2: Structure-Activity Relationship (SAR)
A systematic study on the structure-activity relationship demonstrated that modifications to the bromine substituents and amino groups could enhance biological activity. This highlights the importance of chemical structure in determining pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and related isoindole-1,3-dione derivatives:
Key Observations:
- Bromination Pattern: The target compound’s dual bromination distinguishes it from mono-brominated analogues (e.g., ).
- Side Chain Flexibility: The amino-methyl group in the target compound enables hydrogen bonding, contrasting with the rigid pyrazole linker in or the alkoxy chain in . This flexibility may enhance binding affinity in biological targets.
- Saturation State : Compound 16 features a tetrahydroisoindole core, reducing aromaticity and planar rigidity. This could diminish π-π stacking interactions compared to the fully aromatic target compound.
Physicochemical Properties
- Solubility: Bromination generally reduces aqueous solubility. The target compound is expected to be less soluble than non-brominated analogues (e.g., Compound 16 ) but more soluble than heavily halogenated derivatives.
- Thermal Stability: Isoindole-diones with electron-withdrawing groups (e.g., Br) typically exhibit higher decomposition temperatures. The dual bromination in the target compound may enhance thermal stability compared to mono-brominated or non-halogenated derivatives .
Preparation Methods
Brominated Precursor Synthesis
The foundational step in synthesizing 5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves preparing a brominated isoindole core. A viable approach begins with 1H-isoindole-1,3(2H)-dione, which undergoes electrophilic bromination at the 5-position using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This reaction proceeds via an aromatic electrophilic substitution mechanism, where FeBr₃ polarizes Br₂ to generate Br⁺, facilitating regioselective bromination.
Key Reaction Conditions:
Introduction of the [(4-Bromophenyl)Amino]Methyl Side Chain
The aminomethyl group at the 2-position is introduced via a Mannich-type reaction or nucleophilic substitution. A two-step protocol is preferred:
- Chloromethylation: Treating 5-bromo-1H-isoindole-1,3(2H)-dione with paraformaldehyde and hydrochloric acid (HCl) in acetic acid yields 2-chloromethyl-5-bromo-1H-isoindole-1,3(2H)-dione.
- Amination: Reacting the chloromethyl intermediate with 4-bromoaniline in the presence of a base (e.g., potassium carbonate, K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates nucleophilic displacement, forming the target compound.
Optimization Insight:
- Solvent Choice: DMF enhances nucleophilicity of 4-bromoaniline, improving reaction kinetics.
- Base Selection: K₂CO₃ neutralizes HCl byproducts, shifting equilibrium toward product formation.
- Yield: 70–78% after recrystallization from ethanol.
Mechanistic Elucidation of Critical Steps
Bromination Mechanistics
Electrophilic bromination proceeds through a Wheland intermediate, where FeBr₃ stabilizes the transition state by coordinating to the aromatic ring. The 5-position is favored due to electronic activation by the electron-withdrawing dione moiety, directing Br⁺ to the para position relative to the carbonyl groups.
Amination via Nucleophilic Substitution
The chloromethyl intermediate’s C–Cl bond undergoes nucleophilic attack by the amine group of 4-bromoaniline. The reaction follows an SN2 mechanism, with K₂CO₃ deprotonating the amine to enhance its nucleophilicity. Steric hindrance from the isoindole skeleton necessitates prolonged heating (12–18 hours) for complete conversion.
Process Optimization and Scalability
Catalytic Enhancements
Replacing FeBr₃ with a milder catalyst, such as iodine (I₂), reduces side reactions during bromination. However, this compromises regioselectivity, necessitating a trade-off between purity and yield.
Solvent and Temperature Effects
Cyclization Steps: Utilizing N-methyl-2-pyrrolidone (NMP) as a solvent at 60°C promotes efficient ring closure during intermediate stages, achieving yields >75%.
Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively isolates the final product, with HPLC purity >98%.
Table 1: Comparative Analysis of Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | DCM | 0°C | 85 |
| Chloromethylation | Paraformaldehyde, HCl | Acetic Acid | 25°C | 90 |
| Amination | 4-Bromoaniline, K₂CO₃ | DMF | 80°C | 78 |
| Final Purification | Ethyl acetate/hexane | – | – | 98 (purity) |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) resolves the compound at 6.2 minutes, ensuring no residual intermediates.
Applications and Industrial Relevance
While specific applications of this compound remain proprietary, its structural motifs suggest utility in pharmaceutical intermediates or agrochemicals. Brominated isoindoles are pivotal in kinase inhibition and antimicrobial agent development, leveraging their electronic diversity for target binding.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, and what critical parameters influence yield?
- Methodology :
- Nucleophilic substitution and condensation : React 5-bromo-isoindole-1,3-dione derivatives with 4-bromoaniline derivatives in ethanol under reflux (70–80°C) for 1–2 hours. Use stoichiometric ratios (1:1.2 molar excess of the amine) to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol balances cost and safety .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 65–80%, with impurities arising from incomplete substitution or byproduct formation .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- 1H/13C NMR : Identify key protons (e.g., NH resonance at δ 8.2–8.5 ppm, aromatic protons at δ 7.0–7.8 ppm) and carbons (e.g., carbonyl groups at ~170 ppm) .
- X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Refinement parameters (e.g., R-factor < 0.05) confirm bond lengths and angles, resolving ambiguities in stereochemistry .
- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]+ ~451 Da) .
Q. What are the primary biological assays used to evaluate its bioactivity?
- Methodology :
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .
- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Compare to cisplatin controls .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different studies?
- Methodology :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. Replicate studies in parallel with reference compounds (e.g., doxorubicin) .
- Metabolic stability : Use liver microsomes to assess compound degradation, which may explain variability in in vivo vs. in vitro results .
- Data normalization : Apply statistical tools (e.g., Z-score) to harmonize results from high-throughput screens .
Q. What strategies optimize its solubility and stability for in vivo studies?
- Methodology :
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility. Phase solubility studies determine optimal ratios .
- pH adjustment : Formulate at pH 6.5–7.4 to minimize hydrolysis of the isoindole-dione core .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
Q. How to elucidate the mechanism of action in protein-ligand interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases from PDB). Validate binding poses via MD simulations .
- SPR spectroscopy : Measure real-time binding kinetics (ka/kd) to quantify affinity (KD < 1 µM suggests strong interaction) .
- Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates. Identify via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
